molecular formula C8H9ClN2O2 B2546665 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride CAS No. 2375259-96-2

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2546665
CAS No.: 2375259-96-2
M. Wt: 200.62
InChI Key: LXWJGCRYFRNICE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Reactions

Research has demonstrated various synthetic routes to 1H-pyrrolo[2,3-b]pyridines, showcasing the compound's utility in chemical synthesis. For instance, a study by Brodrick and Wibberley (1975) elaborated a novel synthetic route from 1-substituted 2-aminopyrroles, indicating a foundational approach to synthesizing these compounds. This process involves condensation reactions with 1,3-dicarbonyl compounds, highlighting its significance in the synthesis of pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).

Antibacterial Activity

Another notable application is in the synthesis of pyrrolopyridine analogs of nalidixic acid, where one compound demonstrated in vitro antibacterial activity. This underscores the potential of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine derivatives in developing new antibacterial agents (Toja et al., 1986).

Metal-Organic Frameworks (MOFs)

The compound has also been explored in the context of metal-organic frameworks (MOFs), where its derivatives play a critical role in forming complex structures with potential applications in catalysis, gas storage, and separation technologies. For example, Ghosh et al. (2005) discussed the characterization of 3-D MOFs formed through hydrogen bonding interactions, demonstrating the structural versatility and application potential of pyridine derivatives in designing novel MOFs (Ghosh et al., 2005).

Novel Compound Synthesis and Characterization

Research on the synthesis, characterization, and reactivity study of novel heterocycle-based molecules, like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, highlights the compound's role in the synthesis of complex molecules with potential optical and pharmaceutical applications (Murthy et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these downstream effects .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in cancer therapy, particularly in targeting FGFRs . This suggests that “2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride” could also have potential therapeutic applications, but more research would be needed to confirm this.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against FGFR1, 2, and 3 . These interactions with enzymes and proteins play a crucial role in the compound’s biochemical reactions .

Cellular Effects

In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, these compounds have also significantly inhibited the migration and invasion of 4T1 cells . These findings suggest that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Similar compounds have been found to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition is achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar stability and long-term effects on cellular function.

Dosage Effects in Animal Models

In vivo studies on similar compounds have demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice . The effects varied with different dosages, suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar dosage-dependent effects in animal models.

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may be involved in similar metabolic pathways .

Transport and Distribution

Similar compounds have shown to interact with various transporters or binding proteins , suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar transport and distribution characteristics.

Subcellular Localization

Similar compounds have shown to interact with various cellular compartments or organelles , suggesting that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid hydrochloride may have similar subcellular localization.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJGCRYFRNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.